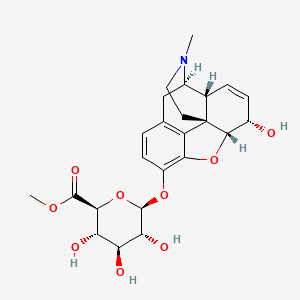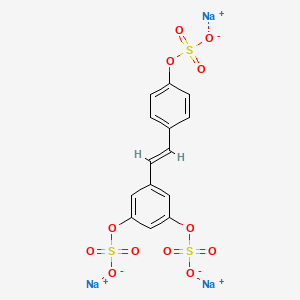
trans Resveratrol-3,4',5-trisulfate Trisodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans Resveratrol-3,4’,5-trisulfate Trisodium Salt: is a novel metabolite of resveratrol, a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. This compound is known for its potential therapeutic properties and is often used in scientific research due to its solubility in organic solvents and its activity against certain diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt typically involves the sulfonation of resveratrol. This process includes the reaction of resveratrol with sulfur trioxide or chlorosulfonic acid in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the trisulfate derivative .
Industrial Production Methods: : Industrial production of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: : trans Resveratrol-3,4’,5-trisulfate Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidative products.
Reduction: Reduction reactions can convert the trisulfate groups to hydroxyl groups.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce resveratrol derivatives with hydroxyl groups .
Scientific Research Applications
trans Resveratrol-3,4’,5-trisulfate Trisodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis due to its solubility in organic solvents.
Biology: Studied for its potential activity against Alzheimer’s disease and other neurodegenerative conditions.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.
trans-Resveratrol-3,4’,5-trimethoxystilbene: A natural analogue with similar biological activities.
trans-Resveratrol-3,4’,5-trisulfate: A closely related compound with similar chemical structure and properties
Uniqueness: : trans Resveratrol-3,4’,5-trisulfate Trisodium Salt is unique due to its enhanced solubility in organic solvents and its specific activity against certain diseases. Its trisulfate groups provide distinct chemical properties that differentiate it from other resveratrol derivatives .
Properties
Molecular Formula |
C14H9Na3O12S3 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
trisodium;[4-[(E)-2-(3,5-disulfonatooxyphenyl)ethenyl]phenyl] sulfate |
InChI |
InChI=1S/C14H12O12S3.3Na/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23;;;/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23);;;/q;3*+1/p-3/b2-1+;;; |
InChI Key |
FHTZEDSDNIFGEW-YOTINIEPSA-K |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


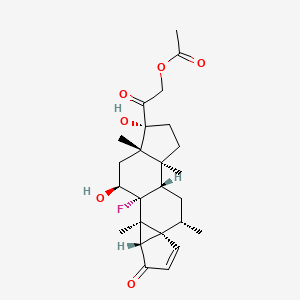

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
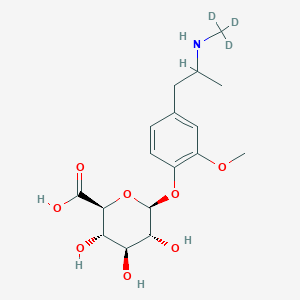
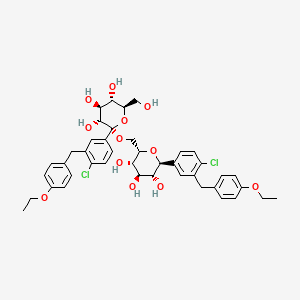
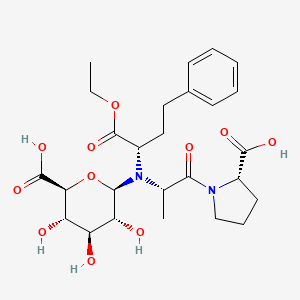
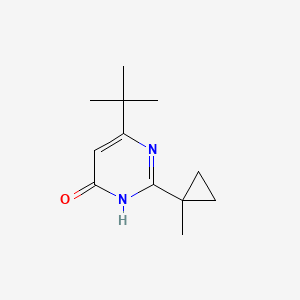
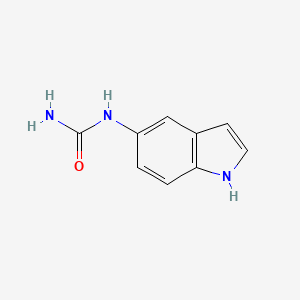
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)

